3,3',5,5'-四碘甲状腺胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

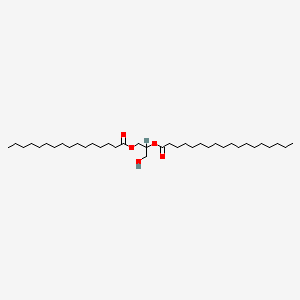

3,3',5,5'-Tetraiodothyronamine Hydrochloride, also known as 3,3',5,5'-Tetraiodothyronamine Hydrochloride, is a useful research compound. Its molecular formula is C₁₄H₁₁I₄NO₂·HCl and its molecular weight is 732.86. The purity is usually 95%.

BenchChem offers high-quality 3,3',5,5'-Tetraiodothyronamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',5,5'-Tetraiodothyronamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经科学研究

T₄AM 由于其在神经传递和神经疾病方面的潜在作用,已被确定为神经科学领域中的一个感兴趣的化合物 {svg_1}。它与肾上腺素受体有关,并在抑郁症、伤害感受、帕金森病、精神分裂症、压力和焦虑的研究中具有意义。

心脏病学

在心脏病学中,T₄AM 对代谢调节和能量稳态的影响表明它可能对心血管健康有影响 {svg_2}。它作为痕量胺相关受体 1 (TAAR1) 的激动剂,可能会影响心率和血压调节。

代谢研究

T₄AM 在结构上类似于甲状腺激素,并且已被证明可以激活 TAAR1,诱导产热,并可能影响能量消耗和体重减轻 {svg_3}。这使其成为代谢研究中一个有趣的分子,特别是与肥胖和代谢疾病有关的研究。

免疫学

虽然没有直接引用免疫学中的具体应用,但 T₄AM 与甲状腺激素的结构相似性及其在调节代谢方面的作用可能暗示其对免疫系统功能有更广泛的影响 {svg_4}.

肿瘤学

关于 T₄AM 在肿瘤学中的应用的研究仍处于起步阶段。 然而,它参与细胞代谢和信号转导途径可能为探索其在癌症生物学中的作用开辟途径 {svg_5}.

内分泌学

T₄AM 与甲状腺激素的相似性使其成为内分泌学研究中的一个重要分子。 它可能有助于了解甲状腺激素的作用和内分泌系统疾病 {svg_6}.

药理学

作为一种新型甲状腺激素衍生物,T₄AM 的潜在治疗应用包括治疗肥胖症、代谢疾病和神经退行性疾病。 其药理学特性正在研究中,特别是其生物活性及其副作用 {svg_7}.

分子生物学

T₄AM 可用于分子生物学研究受甲状腺激素及其类似物影响的基因表达。 其对蛋白质合成和细胞信号传导的影响是正在进行的研究领域 {svg_8}.

作用机制

Target of Action

The primary target of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that is expressed in the brain and peripheral tissues . This receptor is involved in various physiological functions, including the regulation of dopamine, serotonin, and norepinephrine neurotransmission .

Mode of Action

3,3’,5,5’-Tetraiodothyronamine Hydrochloride, also referred to as Tetratricopeptide repeat containing protein 55 (TTC55), is a potent agonist of TAAR1 . It has been shown to activate TAAR1 and induce thermogenesis, which results in increased energy expenditure and weight loss .

Biochemical Pathways

The activation of TAAR1 by TTC55 influences the regulation of dopamine, serotonin, and norepinephrine neurotransmission . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward processing, and the body’s response to stress.

Pharmacokinetics

It is known that ttc55 is a hydrochloride salt of a tetraiodothyronamine derivative . It is a white to off-white powder that is soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of TAAR1 by TTC55 results in thermogenesis, leading to increased energy expenditure and potential weight loss . This suggests that TTC55 could have potential therapeutic applications in the treatment of obesity, metabolic disorders, and neurodegenerative diseases .

生化分析

Temporal Effects in Laboratory Settings

The temporal effects of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride in laboratory settings are not well-documented. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways that 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is involved in are not fully understood. It is known to interact with various enzymes and cofactors , but the specific effects on metabolic flux or metabolite levels are still being researched.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3',5,5'-Tetraiodothyronamine Hydrochloride involves the conversion of L-tyrosine to the final product through a series of chemical reactions.", "Starting Materials": [ "L-tyrosine", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: L-tyrosine is first protected by reacting with tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-L-tyrosine.", "Step 2: tert-butyldimethylsilyl-L-tyrosine is then iodinated using iodine and hydrogen peroxide in acetic acid to form 3,5-diiodo-L-tyrosine.", "Step 3: 3,5-diiodo-L-tyrosine is then deprotected by reacting with hydrochloric acid in methanol to form 3,5-diiodo-L-tyrosine hydrochloride.", "Step 4: 3,5-diiodo-L-tyrosine hydrochloride is further iodinated using iodine and hydrogen peroxide in acetic acid to form 3,3',5,5'-tetraiodo-L-thyronine.", "Step 5: 3,3',5,5'-tetraiodo-L-thyronine is then decarboxylated by reacting with sodium hydroxide in methanol to form 3,3',5,5'-tetraiodothyronamine.", "Step 6: 3,3',5,5'-tetraiodothyronamine is finally converted to its hydrochloride salt by reacting with hydrochloric acid in diethyl ether." ] } | |

CAS 编号 |

788824-71-5 |

分子式 |

C₁₄H₁₁I₄NO₂·HCl |

分子量 |

732.86 |

同义词 |

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)